beta-Cyclodextrin, 6A-[(6-aminohexyl)amino]-6A-deoxy-
Description
β-Cyclodextrin (β-CD) is a cyclic oligosaccharide composed of seven glucose units, widely used in pharmaceutical and chemical applications due to its hydrophobic cavity and hydrophilic exterior. The derivative 6A-[(6-aminohexyl)amino]-6A-deoxy-β-CD is a mono-substituted β-CD modified at the 6A-position with a 6-aminohexylamino group. This modification introduces a primary amine-terminated alkyl chain, enhancing its host-guest interaction capabilities and enabling covalent conjugation with other molecules (e.g., drugs, ligands).
Properties
IUPAC Name |
5-[(6-aminohexylamino)methyl]-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H84N2O34/c49-5-3-1-2-4-6-50-7-14-35-21(57)28(64)42(71-14)79-36-15(8-51)73-44(30(66)23(36)59)81-38-17(10-53)75-46(32(68)25(38)61)83-40-19(12-55)77-48(34(70)27(40)63)84-41-20(13-56)76-47(33(69)26(41)62)82-39-18(11-54)74-45(31(67)24(39)60)80-37-16(9-52)72-43(78-35)29(65)22(37)58/h14-48,50-70H,1-13,49H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGCMRZAXCTAMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCNCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H84N2O34 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1233.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Beta-Cyclodextrin, 6A-[(6-aminohexyl)amino]-6A-deoxy- typically involves the following steps:
Starting Material: The process begins with Beta-Cyclodextrin.
Tosylation: Beta-Cyclodextrin is first tosylated at the 6A position using tosyl chloride in the presence of a base such as pyridine.
Amination: The tosylated Beta-Cyclodextrin is then reacted with 6-aminohexylamine under microwave-assisted conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis is preferred due to its efficiency and shorter reaction times compared to traditional thermal methods .
Chemical Reactions Analysis
Types of Reactions: Beta-Cyclodextrin, 6A-[(6-aminohexyl)amino]-6A-deoxy- undergoes various chemical reactions, including:
Substitution Reactions: The amino group at the 6A position can participate in nucleophilic substitution reactions.
Complexation Reactions: The cyclodextrin ring can form inclusion complexes with various guest molecules due to its hydrophobic cavity.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products:
Substitution Products: Depending on the reagent used, various substituted derivatives of Beta-Cyclodextrin, 6A-[(6-aminohexyl)amino]-6A-deoxy- can be obtained.
Inclusion Complexes: The formation of inclusion complexes with hydrophobic guest molecules enhances the solubility and stability of the guest molecules.
Scientific Research Applications
Drug Solubilization and Stabilization
Beta-Cyclodextrin derivatives are widely used to improve the solubility and stability of poorly water-soluble drugs. The ability of these compounds to form inclusion complexes allows for enhanced bioavailability and controlled release of active pharmaceutical ingredients (APIs). For instance, studies have shown that beta-CD can effectively solubilize drugs like aceclofenac, improving their palatability and absorption in the gastrointestinal tract .
Safety Profiles and Clinical Use
Modified cyclodextrins such as SBE-beta-CD (Captisol) and HP-beta-CD have undergone extensive safety evaluations and are utilized in several FDA-approved products. These derivatives demonstrate favorable pharmacokinetics, low nephrotoxicity, and enhanced drug delivery capabilities . Their ability to interact favorably with both neutral and cationic drugs makes them suitable for a variety of therapeutic applications.
Inclusion Complexes for Active Ingredients
In the cosmetic industry, beta-Cyclodextrin derivatives are employed to stabilize sensitive active ingredients, enhancing their efficacy and shelf life. The formation of inclusion complexes helps to protect these substances from degradation while improving their solubility in formulations . For example, cyclodextrins can encapsulate vitamins or antioxidants, ensuring their stability in cosmetic products.
Skin Compatibility
The biocompatibility of beta-Cyclodextrin derivatives makes them ideal for use in dermatological formulations. They are well-tolerated by mucous membranes and skin, allowing for direct application without prior neutralization . This property is particularly beneficial in formulations designed for sensitive skin or for use in mucosal applications.
Chiral Separation Techniques
Beta-Cyclodextrin derivatives are also utilized in analytical chemistry as chiral selectors in capillary electrophoresis and chromatography. Their ability to form stable complexes with chiral compounds allows for effective separation and analysis of enantiomers . This application is crucial in the pharmaceutical industry where the enantiomeric purity of drugs is essential for safety and efficacy.
Metal Sequestration
The capacity of beta-Cyclodextrin derivatives to sequester transition metals has been explored in various contexts, including environmental remediation and analytical methods . By forming complexes with metal ions, these derivatives can help remove contaminants from solutions or stabilize metal-containing compounds during analysis.
Case Studies
Mechanism of Action
The mechanism of action of Beta-Cyclodextrin, 6A-[(6-aminohexyl)amino]-6A-deoxy- primarily involves its ability to form inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin ring encapsulates hydrophobic molecules, enhancing their solubility and stability. The aminohexyl group at the 6A position can also interact with biological targets, facilitating targeted delivery and controlled release of drugs .
Comparison with Similar Compounds
Structural and Functional Differences
Key analogs and their distinguishing features are summarized below:
Binding Affinity and Host-Guest Interactions
Association constants (K) for select compounds:
The hexylamino chain in 6A-[(6-aminohexyl)amino]-6A-deoxy-β-CD provides extended hydrophobic interactions compared to shorter-chain analogs (e.g., 2-aminoethylamino), improving stability with bulky guests. However, steric hindrance may reduce binding efficiency for smaller molecules .
Cytotoxicity and Solubility
Quaternary ammonium derivatives (e.g., 6-deoxy-6-trimethylammonio-β-CD) show higher cytotoxicity than aminoalkylated analogs due to stronger membrane disruption . The hexylamino derivative’s lower charge density may reduce toxicity while maintaining water solubility.
Biological Activity
β-Cyclodextrin (β-CD) is a cyclic oligosaccharide composed of seven glucose units, known for its ability to form inclusion complexes with various guest molecules. The derivative β-Cyclodextrin, 6A-[(6-aminohexyl)amino]-6A-deoxy- enhances the biological activity of drugs through improved solubility, stability, and targeted delivery. This article explores its biological activity, including case studies and research findings.
- Molecular Formula: C₄₂H₆₉N₃O₃₄
- Molecular Weight: 1160.00 g/mol
- CAS Number: 98169-85-8
- Melting Point: 205 °C (decomposition)
The biological activity of β-Cyclodextrin derivatives primarily arises from their ability to encapsulate hydrophobic drugs, thereby enhancing their solubility and bioavailability. This mechanism is crucial for improving therapeutic efficacy and reducing side effects.
Drug Delivery Enhancement
- Antiviral Activity : Research indicates that β-CD derivatives can enhance the antiviral efficacy of drugs like ganciclovir against human cytomegalovirus. The complexation increases drug potency while reducing toxicity, allowing for lower dosages without compromising effectiveness .
- Anti-inflammatory Effects : Cyclodextrin complexes have shown significant anti-inflammatory properties when conjugated with nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, β-CD complexes with piroxicam demonstrated improved gastrointestinal tolerance compared to the free drug .
- Colon-Specific Drug Delivery : Cyclodextrins can be engineered to release drugs specifically in the colon by utilizing enzymatic degradation mechanisms. This property is particularly beneficial for delivering anti-inflammatory drugs like biphenylylacetic acid (BPAA), which showed a rapid anti-inflammatory response when complexed with β-CD .
Case Studies
Pharmacokinetics and Toxicology
The pharmacokinetics of β-CD derivatives indicate improved absorption rates and distribution profiles compared to their non-complexed counterparts. Notably, HP-β-CD has been utilized in parenteral formulations due to its higher water solubility and reduced nephrotoxicity compared to standard β-CD .
Q & A
Q. What are the key synthetic strategies for regioselective functionalization of β-cyclodextrin at the 6A position to introduce aminohexyl groups?
The synthesis typically involves two steps: (1) selective sulfonation of β-cyclodextrin at the 6A-OH group using agents like 1-(p-toluenesulfonyl)imidazole, which minimizes multi-tosylation due to steric hindrance . (2) Nucleophilic displacement of the tosyl group with 6-aminohexylamine under basic conditions. Critical factors include controlling reaction stoichiometry (e.g., 4 equivalents of sulfonating agent) and temperature to ensure regioselectivity. Post-synthesis purification via column chromatography or recrystallization is essential to isolate the mono-substituted product .
Q. How does the 6A-aminohexyl modification influence the solubility and stability of β-cyclodextrin in aqueous solutions?
The aminohexyl substituent introduces a hydrophilic amine group, enhancing water solubility compared to native β-cyclodextrin. For example, the hydrochloride salt of 6A-amino-β-cyclodextrin exhibits ~40-fold higher solubility in water . Stability is assessed via pH titrations, revealing a pKa of ~8.7 for the amine group, which remains protonated under physiological conditions, improving compatibility with charged biomolecules .
Q. What experimental techniques are used to confirm the structural integrity of 6A-[(6-aminohexyl)amino]-6A-deoxy-β-cyclodextrin?
- NMR Spectroscopy : 1H/13C NMR confirms regioselectivity by identifying shifts at the 6A position (e.g., loss of 6A-OH signal, appearance of amine-related peaks) .
- Mass Spectrometry (ESI-MS) : Validates molecular weight and substitution degree .
- Elemental Analysis : Ensures correct stoichiometry of nitrogen from the aminohexyl group .
Advanced Research Questions
Q. How do thermodynamic parameters (ΔG°, ΔH°, TΔS°) explain the binding affinity and enantioselectivity of this derivative with chiral guests?
Isothermal titration calorimetry (ITC) reveals that complexation is driven by a balance of van der Waals interactions, hydrophobic effects, and electrostatic forces. For example, 6A-amino-β-cyclodextrin shows higher affinity for anionic guests (e.g., (S)-tryptophan) due to Coulombic attraction between the protonated amine and guest carboxylate. Enantioselectivity (e.g., log K = 4.32 for (S)-Trp− vs. 4.04 for (R)-Trp− with Co²⁺ complexes) arises from steric alignment within the cavity, as shown by ROESY NMR .
Q. What methodologies enable the study of metallocyclodextrin complexes involving this derivative, and how do metal ions enhance chiral recognition?
- pH Titrimetry : Determines stability constants (log K) for binary [M(βCDpn)]²⁺ complexes (e.g., log K = 7.35 for Cu²⁺) .
- ESR/UV-Vis Spectroscopy : Identifies coordination geometry (e.g., square planar for Cu²⁺) and ligand-field transitions .
- Chromatography : Chiral separation of amino acids (e.g., d/l-Trp) using [Cu(A,B-CDNH2)]²⁺ as eluent demonstrates metal-mediated enantioselectivity via cavity inclusion and metal-ligand interactions .
Q. How does the aminohexyl substituent alter drug complexation dynamics compared to native β-cyclodextrin?
2D-ROESY NMR and association constant measurements reveal that the aminohexyl group reorients guests within the cavity. For example, Naproxen binds in a reverse orientation compared to native β-cyclodextrin, aligning its carboxylate with the host’s protonated amine. Despite this, association constants remain similar (~10³ M⁻¹) due to trade-offs between electrostatic stabilization and desolvation penalties .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
